Tert-butyl 3-cyclopropyl-2-formylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-cyclopropyl-2-formylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . It is a liquid at room temperature and is typically stored at 4°C . This compound is used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.
Preparation Methods
The synthesis of tert-butyl 3-cyclopropyl-2-formylpyrrolidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 3-cyclopropylpyrrolidine-1-carboxylate with a formylating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
Tert-butyl 3-cyclopropyl-2-formylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Scientific Research Applications
Tert-butyl 3-cyclopropyl-2-formylpyrrolidine-1-carboxylate is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: This compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyclopropyl-2-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Tert-butyl 3-cyclopropyl-2-formylpyrrolidine-1-carboxylate can be compared to similar compounds such as:
Tert-butyl 3-formylpyrrolidine-1-carboxylate: Similar structure but lacks the cyclopropyl group, which may affect its reactivity and applications.
Tert-butyl 2-formylpyrrolidine-1-carboxylate:
These comparisons highlight the unique structural features of this compound, which contribute to its distinct reactivity and applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3-cyclopropyl-2-formylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-10(9-4-5-9)11(14)8-15/h8-11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUILHPZPGTSMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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